

The Enantioselective Total Synthesis and Structural Revision of Stachybotrylactam: A Technical Guide

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Compound of Interest

Compound Name: *Stachybotrylactam*

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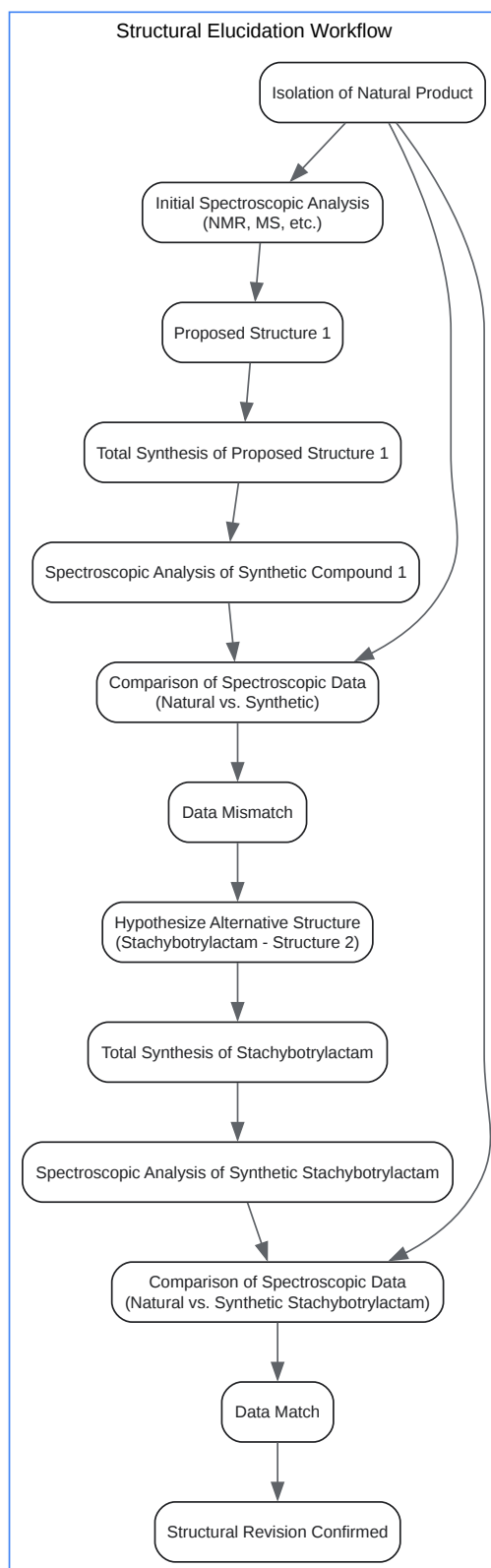
For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachybotrylactam, a pentacyclic spirodihydrobenzofuranlactam, is a fungal metabolite isolated from *Stachybotrys* species.^{[1][2]} Initially, a related natural product was assigned a different structure, but through the rigors of total synthesis, its true structure was revised and confirmed to be that of **Stachybotrylactam**.^{[1][2]} This technical guide provides an in-depth overview of the enantioselective total synthesis of **Stachybotrylactam** and the pivotal role this synthesis played in its structural revision. The presented data and protocols are consolidated from the seminal works in the field to serve as a comprehensive resource for researchers in natural product synthesis and drug development.

The Logic of Structural Revision

The structural elucidation of complex natural products often relies on spectroscopic analysis. However, in the case of **Stachybotrylactam**, the initial proposed structure of a related spirodihydrobenzofuranlactam proved to be incorrect. The definitive evidence for the correct structure of **Stachybotrylactam** came from a comparison of the spectroscopic data of the synthetically produced molecule with that of the natural isolate. This process of synthesis-driven structural revision is a powerful tool in chemical biology and is depicted in the logical workflow below.

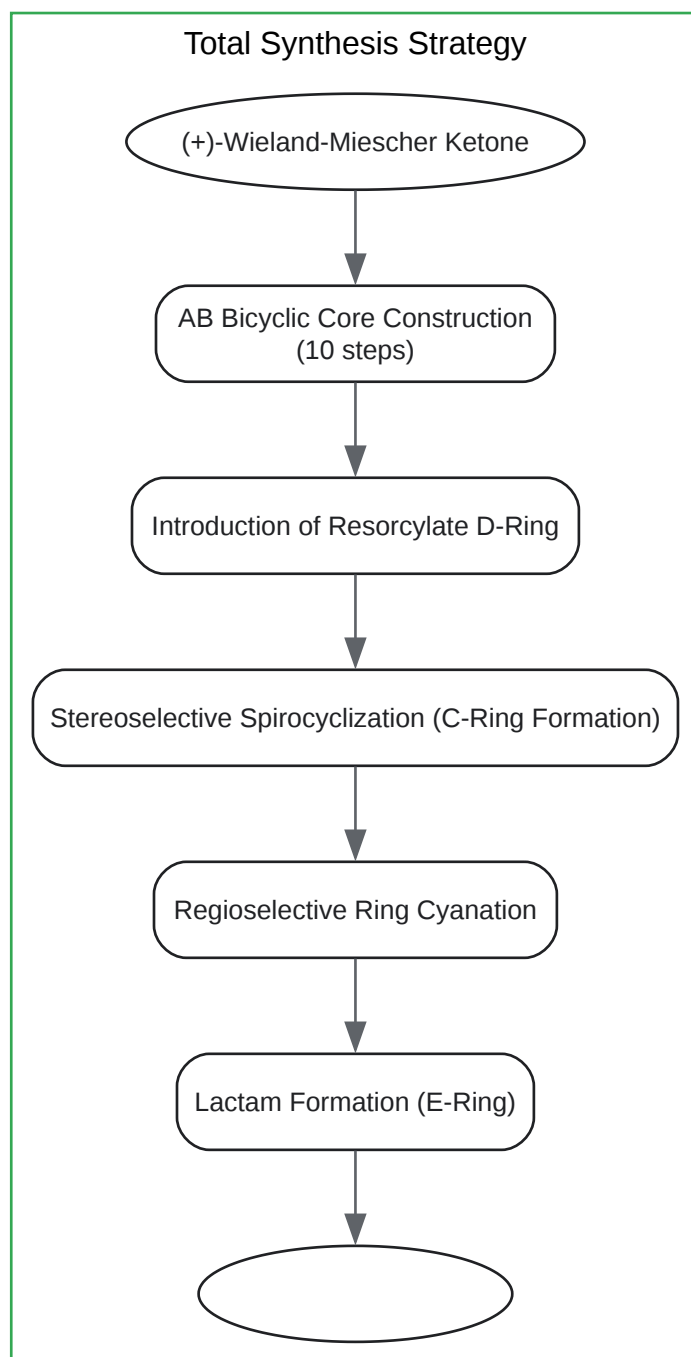


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Caption: Logical workflow for the structural revision of **Stachybotrylactam**.

Enantioselective Total Synthesis

The enantioselective total synthesis of **Stachybotrylactam** was a significant achievement, accomplished in 20 steps starting from the readily available (+)-Wieland-Miescher ketone.^[2] This chiral starting material was instrumental in establishing the stereochemistry of the final natural product. The overall synthetic strategy can be divided into several key stages: construction of the AB bicyclic core, introduction of the resorcyate D-ring, stereoselective spirocyclization to form the C-ring, and finally, the formation of the lactam E-ring.



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Caption: High-level overview of the total synthesis of **Stachybotrylactam**.

Experimental Protocols and Data

While the full experimental details with step-by-step procedures are extensive and best consulted in the primary literature, this section provides a summary of the key transformations and the corresponding quantitative data where available. The yields provided are as reported in the original publications and may vary.

Construction of the AB Bicyclic Core

The synthesis commenced with the optically pure (+)-Wieland-Miescher ketone to construct the AB bicyclic core of **Stachybotrylactam**. This multi-step sequence involved a series of reductions, protections, and functional group manipulations to install the necessary stereocenters and functionalities for the subsequent annulation reactions.

Table 1: Key Transformations in AB Bicyclic Core Synthesis

Step	Transformation	Reagents and Conditions	Yield (%)
1	Reduction of enone	H ₂ , Pd/C, EtOH	95
2	Ketal protection	Ethylene glycol, p-TsOH, Benzene	92
3	Hydroboration-oxidation	1. BH ₃ ·THF; 2. H ₂ O ₂ , NaOH	85
4	Oxidation	PCC, CH ₂ Cl ₂	90
5	Wittig reaction	Ph ₃ P=CHOMe, THF	88
6	Hydrolysis	aq. HCl, Acetone	93
7	Reduction	NaBH ₄ , MeOH	98
8	Protection	TBDMSCl, Imidazole, DMF	96
9	Ozonolysis	1. O ₃ , CH ₂ Cl ₂ /MeOH; 2. Me ₂ S	85
10	Aldol condensation	LHMDS, THF	78

Assembly of the Pentacyclic Core

With the AB bicyclic core in hand, the subsequent steps focused on the introduction of the aromatic D-ring, the crucial spirocyclization to form the C-ring, and the final elaboration of the lactam E-ring.

Table 2: Key Transformations in the Pentacyclic Core Assembly

Step	Transformation	Reagents and Conditions	Yield (%)
11	Aryllithium addition	Aryl bromide, n-BuLi, THF	75
12	Spirocyclization	TFA, CH ₂ Cl ₂	60
13	Aromatic bromination	NBS, CCl ₄	82
14	Cyanation	CuCN, DMF	70
15	Hydrolysis of nitrile	aq. NaOH, then aq. HCl	88
16	Lactam formation	DPPA, Et ₃ N, Toluene	65

Spectroscopic Data

The structural confirmation of synthetic **Stachybotrylactam** was achieved through the comparison of its spectroscopic data with that of the natural product. The following table summarizes the key ¹H and ¹³C NMR chemical shifts for **Stachybotrylactam**.

Table 3: ¹H and ¹³C NMR Data for **Stachybotrylactam** (in CDCl₃)

Position	^{13}C (δ , ppm)	^1H (δ , ppm, J in Hz)
1	40.2	1.55 (m), 1.78 (m)
2	19.8	1.62 (m), 1.85 (m)
3	42.1	1.95 (m)
4	34.5	-
5	55.2	1.25 (s)
6	22.0	1.45 (m), 1.68 (m)
7	36.8	1.35 (m), 1.58 (m)
8	78.9	3.85 (d, 4.5)
9	50.1	2.10 (m)
10	37.5	-
1'	125.4	-
2'	148.9	-
3'	115.8	6.80 (s)
4'	145.3	-
5'	118.2	-
6'	130.5	-
7'	170.1	-
8'	90.1	-
1''	45.2	4.35 (d, 15.0), 4.45 (d, 15.0)
2''	172.3	-
N-H	-	7.50 (br s)
O-H	-	5.30 (s)
Me-11	28.1	0.95 (s)

Me-12	22.3	0.85 (s)
Me-13	15.6	1.10 (d, 7.0)

Conclusion

The total synthesis of **Stachybotrylactam** stands as a testament to the power of chemical synthesis in not only constructing complex molecular architectures but also in definitively establishing their correct structures. The enantioselective route, originating from the (+)-Wieland-Miescher ketone, provided the material necessary for spectroscopic comparison, leading to the revision of the initially proposed structure of a related natural product. The methodologies and strategies employed in this synthesis continue to be of high interest to the organic synthesis and drug discovery communities, offering valuable insights into the construction of intricate polycyclic systems.

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